Lactosylceramide

説明

Lactosylceramide is a type of glycosphingolipid composed of a hydrophobic ceramide lipid and a hydrophilic sugar moiety. It is found in microdomains on the plasma membranes of numerous cells. This compound plays a crucial role in the biosynthesis of complex glycosphingolipids and serves as a precursor to various biologically significant molecules .

準備方法

Synthetic Routes and Reaction Conditions

Lactosylceramide is synthesized by the action of galactosyltransferases, specifically B4GALT5 and B4GALT6, which transfer galactose from uridine diphosphate galactose to glucosylceramide . The synthesis involves the incorporation of radiolabeled galactose followed by chromatographic separation and quantitation of the product .

Industrial Production Methods

In industrial settings, this compound is produced using enzymatic methods involving galactosyltransferases. The process typically includes the use of deuterated glucosylceramide as the acceptor substrate and quantitation of the deuterated this compound product by liquid chromatography coupled with tandem mass spectrometry .

化学反応の分析

Types of Reactions

Lactosylceramide undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form reactive oxygen species.

Reduction: Reduction reactions can modify the ceramide moiety.

Substitution: Substitution reactions can occur at the sugar moiety.

Common Reagents and Conditions

Oxidation: Common reagents include hydrogen peroxide and other oxidizing agents.

Reduction: Reducing agents such as sodium borohydride are used.

Substitution: Enzymatic reactions involving specific glycosyltransferases.

Major Products Formed

Oxidation: Reactive oxygen species and modified this compound.

Reduction: Reduced forms of this compound.

Substitution: Various glycosylated derivatives of this compound.

科学的研究の応用

Role in Neurodegenerative Diseases

Pathogenesis and Mechanisms

LacCer has been implicated in the progression of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that LacCer contributes to central nervous system inflammation and the accumulation of abnormal proteins, which are critical factors in neurodegeneration. It has been shown to interact with membrane microdomains (lipid rafts), affecting cellular signaling pathways that lead to neurotoxicity .

Case Study: CNS Inflammation

A study highlighted the role of LacCer in driving CNS inflammation, suggesting that targeting LacCer metabolism could provide new strategies for therapeutic intervention in neurodegenerative disorders .

Mitochondrial Dysfunction in Diabetes

Metabolic Implications

LacCer has been identified as a significant contributor to mitochondrial dysfunction, particularly in type 1 diabetes. Elevated levels of LacCer were found to suppress mitochondrial respiration, indicating its role as a primary sphingolipid responsible for mitochondrial defects in diabetic hearts .

Research Findings

Data from experiments showed that knocking down neutral ceramidase (NCDase) led to increased LacCer levels, suggesting a complex interplay between different sphingolipid metabolic pathways. This insight positions LacCer as a potential target for correcting mitochondrial abnormalities associated with diabetes .

Immune Modulation

Invariant Natural Killer T (iNKT) Cells

LacCer derivatives, particularly α-lactosylceramide (α-LacCer), have been studied for their effects on iNKT cells, which play a crucial role in immune responses. α-LacCer was shown to weakly activate iNKT cells while also suppressing the activation induced by other glycolipids like α-GalCer. This dual action suggests that α-LacCer could be used therapeutically to modulate immune responses in various diseases .

Therapeutic Applications

The ability of α-LacCer to attenuate airway hyperreactivity and liver injury models underscores its potential as a therapeutic agent in conditions like asthma and liver diseases .

Vascular Health

Endothelial Function

Recent studies have uncovered a novel role for LacCer in promoting vascular endothelial growth factor (VEGF) signaling pathways, which are critical for angiogenesis and vascular health. This suggests that LacCer could be explored for applications in tissue engineering and regenerative medicine .

Functional Foods and Prebiotics

Source from Milk Oligosaccharides

LacCer is also derived from milk oligosaccharides, which have been studied for their prebiotic properties. These compounds may enhance gut health by acting as immunomodulators and supporting beneficial gut microbiota .

Commercial Potential

The commercial utilization of bovine milk oligosaccharides containing LacCer is being explored for functional foods aimed at improving human health outcomes.

Data Table: Summary of Applications of this compound

作用機序

Lactosylceramide acts as a lipid second messenger in various cellular processes. It is involved in the activation of NADPH oxidase, leading to the generation of reactive oxygen species and an oxidative stress environment . This oxidative stress triggers a cascade of signaling molecules and pathways, including the activation of nuclear factor-kappa B (NF-κB) and phosphoinositide 3-kinase (PI3K) pathways . These pathways are crucial for the regulation of inflammation and cell proliferation.

類似化合物との比較

Lactosylceramide is part of a large family of glycosphingolipids, which includes:

Glucosylceramide: A precursor to this compound.

Gathis compound: Another glycosphingolipid with a different sugar moiety.

Gangliosides: Complex glycosphingolipids derived from this compound.

Uniqueness

This compound is unique due to its role as a central intermediate in the synthesis of complex glycosphingolipids and its involvement in various cellular signaling pathways .

生物活性

Lactosylceramide (LacCer) is a glycosphingolipid that plays crucial roles in various biological processes, including cell signaling, inflammation, and cellular metabolism. This article provides a comprehensive overview of LacCer’s biological activity, synthesizing findings from recent studies and highlighting its implications in health and disease.

Synthesis and Function

LacCer is synthesized from glucosylceramide (GlcCer) through the action of the enzyme β-1,4-galactosyltransferase (B4GALT), specifically B4GALT5 and B4GALT6. These enzymes catalyze the transfer of galactose from uridine diphosphate-galactose (UDP-Gal) to GlcCer, forming LacCer. This process is vital for the biosynthesis of glycosphingolipids, which are essential components of cell membranes and play roles in cell recognition and signaling pathways .

1. Role in Inflammation

LacCer has been implicated in various inflammatory responses. It interacts with β-glucans on human leukocyte membranes, leading to the production of pro-inflammatory cytokines such as TNF-α. This interaction is crucial in mediating immune responses during inflammation . Additionally, LacCer synthesized by B4GALT6 has been shown to activate astrocytes in the central nervous system (CNS), promoting neuroinflammation via pathways involving NF-κB and IRF-1 .

2. Impact on Neutrophil Function

LacCer is highly expressed on the surface of neutrophils and is involved in their bactericidal functions. It facilitates chemotaxis by forming microdomains that enhance integrin activation, enabling neutrophils to phagocytose pathogens effectively. This highlights LacCer's role as a pattern recognition receptor (PRR) on immune cells .

3. Metabolic Functions

Research indicates that LacCer influences mitochondrial function by modulating respiration and calcium retention, particularly in diabetic models. Its glycosylation from ceramide to LacCer appears necessary for certain apoptotic processes in cells .

Case Study: Neuroinflammation

In a study using an experimental autoimmune encephalomyelitis (EAE) mouse model, elevated levels of LacCer were detected in the CNS, correlating with increased expression of B4GALT6 in astrocytes. This suggests that LacCer may play a pivotal role in CNS inflammatory diseases such as multiple sclerosis .

Case Study: Cancer

LacCer levels have been associated with various cancers, including colorectal and breast cancer. The modulation of LacCer synthase activity has been observed in cancerous tissues, indicating its potential role in tumor biology and metastasis .

Data Table: Summary of Biological Activities

特性

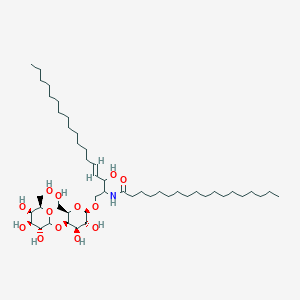

IUPAC Name |

N-[(E)-1-[(2R,3R,4R,5R,6R)-3,4-dihydroxy-6-(hydroxymethyl)-5-[(3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-3-hydroxyoctadec-4-en-2-yl]octadecanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C48H91NO13/c1-3-5-7-9-11-13-15-17-18-20-22-24-26-28-30-32-40(53)49-36(37(52)31-29-27-25-23-21-19-16-14-12-10-8-6-4-2)35-59-47-45(58)43(56)46(39(34-51)61-47)62-48-44(57)42(55)41(54)38(33-50)60-48/h29,31,36-39,41-48,50-52,54-58H,3-28,30,32-35H2,1-2H3,(H,49,53)/b31-29+/t36?,37?,38-,39-,41+,42+,43-,44-,45-,46+,47-,48?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOZHMDQUIRUFQW-AIRKALMMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(COC1C(C(C(C(O1)CO)OC2C(C(C(C(O2)CO)O)O)O)O)O)C(C=CCCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCCCCCCCC(=O)NC(CO[C@H]1[C@@H]([C@H]([C@H]([C@H](O1)CO)OC2[C@@H]([C@H]([C@H]([C@H](O2)CO)O)O)O)O)O)C(/C=C/CCCCCCCCCCCCC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C48H91NO13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

890.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4682-48-8 | |

| Record name | CDw17 antigen | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004682488 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

A: While lactosylceramide's precise mechanism of action varies depending on the cell type and context, several studies highlight its role in signal transduction. For instance, this compound stimulates Ras-GTP loading, leading to the activation of the kinase cascade (MEK, Raf, p44) and c-fos expression in human aortic smooth muscle cells . Additionally, it has been shown to mediate the release of macrophage inflammatory protein-2 (MIP-2) from alveolar epithelial cells, contributing to lung inflammation during Pneumocystis carinii infection .

ANone: this compound consists of a lactose disaccharide (galactose β1-4 linked to glucose) attached to a ceramide lipid moiety.

ANone: this compound's behavior depends on the composition of its ceramide moiety, which influences its membrane fluidity and interaction with other molecules.

- Material Compatibility: this compound is compatible with various biological systems and is often incorporated into liposomes for drug delivery purposes .

- Applications: this compound finds applications in studying glycosphingolipid metabolism, cell signaling, and as a potential target for therapeutic interventions in diseases like cancer and inflammatory disorders .

A: Computational chemistry tools like molecular docking and molecular dynamics simulations are employed to study this compound interactions with enzymes, receptors, and other biomolecules. These techniques provide insights into binding affinities, molecular mechanisms, and potential drug targets. For example, docking studies have been used to investigate the interaction of this compound with lectins, revealing potential binding epitopes .

ANone: The structure-activity relationship (SAR) of this compound is an active research area. Modifications to the ceramide portion, such as changes in fatty acid chain length or saturation, can influence its membrane properties and subsequent interactions with enzymes and receptors.

- Studies using different this compound molecular species with varying fatty acid chain lengths demonstrated a significant impact on the activity of CMP-N-acetylneuraminate:this compound alpha 2,3-sialyltransferase, an enzyme involved in ganglioside biosynthesis , .

- Similarly, altering the ceramide structure affected the interaction of this compound-bearing liposomes with a galactose-specific receptor in the liver, suggesting a role for membrane fluidity in this process .

ANone: this compound, like other glycosphingolipids, can be challenging to formulate due to its amphiphilic nature.

- Formulation Strategies: To improve its stability and bioavailability, this compound is often incorporated into liposomes, nanoparticles, or other delivery systems. These formulations can protect the molecule from degradation and enhance its delivery to target cells and tissues .

ANone: Several techniques are employed to analyze this compound:

- Thin-layer Chromatography (TLC): A simple and widely used method for separating and identifying this compound based on its relative mobility in a specific solvent system .

- High-Performance Liquid Chromatography (HPLC): Provides higher resolution and sensitivity compared to TLC, allowing for the separation and quantification of different this compound molecular species .

- Mass Spectrometry (MS): A powerful technique for identifying and quantifying this compound based on its mass-to-charge ratio. This method is particularly useful for analyzing complex biological samples and characterizing different molecular species .

ANone: this compound is an emerging therapeutic target, and research is ongoing to explore its potential in various diseases.

- In vitro studies: Several studies have shown the effects of modulating this compound levels in cell culture models. For example, inhibiting this compound synthase has been shown to reduce monocyte migration in vitro, suggesting a potential therapeutic approach for atherosclerosis .

- In vivo studies: Animal models are being used to investigate the role of this compound in diseases like diabetes, cancer, and neurodegenerative disorders. While research is still in its early stages, some promising results have been reported. For instance, studies in diabetic mouse models suggest that this compound contributes to mitochondrial dysfunction in the heart, and targeting this pathway could potentially ameliorate diabetic cardiomyopathy .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。